1-Phenyl-2,3-dihydroquinazoline-4(1H)-thione
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Overview
Description
1-Phenyl-2,3-dihydroquinazoline-4(1H)-thione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2,3-dihydroquinazoline-4(1H)-thione typically involves the cyclocondensation of 2-aminobenzamide with aromatic aldehydes in the presence of a catalyst. Various catalysts have been employed, including lactic acid, which offers green and inexpensive reaction conditions . The reaction is usually carried out in water, providing an environmentally friendly approach with high yields and short reaction times .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of water as a solvent and the employment of non-toxic catalysts, are likely to be adopted to scale up the synthesis process efficiently and sustainably.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2,3-dihydroquinazoline-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the thione group to a thiol or other reduced forms.
Substitution: The aromatic ring and the quinazoline core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Medicine: Due to its biological activities, it is being explored for therapeutic applications, including drug development for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-2,3-dihydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
- 2-Phenylquinazolin-4(1H)-one
- 4-Hydroxy-2-quinolones
- 2,4-Dihydroxyquinoline
Comparison: 1-Phenyl-2,3-dihydroquinazoline-4(1H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. While similar compounds like 2-Phenylquinazolin-4(1H)-one and 4-Hydroxy-2-quinolones also exhibit significant biological activities, the thione group in this compound provides additional sites for chemical modification and potential therapeutic applications .
Properties
CAS No. |
90070-87-4 |
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Molecular Formula |
C14H12N2S |
Molecular Weight |
240.33 g/mol |
IUPAC Name |
1-phenyl-2,3-dihydroquinazoline-4-thione |
InChI |
InChI=1S/C14H12N2S/c17-14-12-8-4-5-9-13(12)16(10-15-14)11-6-2-1-3-7-11/h1-9H,10H2,(H,15,17) |
InChI Key |
BAOSVFBOVVRJKC-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=S)C2=CC=CC=C2N1C3=CC=CC=C3 |
Origin of Product |
United States |
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